![molecular formula C23H37N3O9S B13393474 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further linked to a glucopyranosyl moiety through a thiourea linkage. The compound’s molecular formula is C22H36N2O8S, and it has a molecular weight of approximately 492.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which is achieved by reacting cyclohexanone with dimethylamine under acidic conditions to form the dimethylamino cyclohexyl derivative.
Glucopyranosylation: The next step involves the protection of the hydroxyl groups of glucose by acetylation, forming tetra-O-acetyl-α-D-glucopyranosyl chloride. This protected glucose derivative is then reacted with the cyclohexyl intermediate in the presence of a base to form the glucopyranosylated product.
Thiourea Formation: The final step involves the reaction of the glucopyranosylated product with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiourea derivatives
Substitution: Substituted thiourea derivatives with different functional groups
科学的研究の応用
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent due to its unique structural properties.
作用機序
The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
- **N-[(1S,2S)-2-(1-Piperidinylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea
- **N-[(1S,2S)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea
Uniqueness
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea stands out due to its specific structural features, such as the presence of the dimethylamino group and the acetyl-protected glucopyranosyl moiety.
特性
分子式 |
C23H37N3O9S |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H37N3O9S/c1-12(27)31-11-18-19(32-13(2)28)20(33-14(3)29)21(34-15(4)30)22(35-18)25-23(36)24-16-9-7-8-10-17(16)26(5)6/h16-22H,7-11H2,1-6H3,(H2,24,25,36)/t16-,17-,18?,19?,20?,21?,22?/m0/s1 |
InChIキー |
ZMEBAEJTAVXJBS-AHMBWHQHSA-N |
異性体SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)N[C@H]2CCCC[C@@H]2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


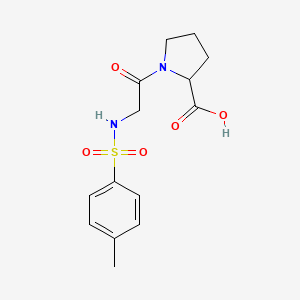
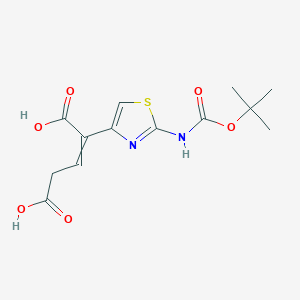
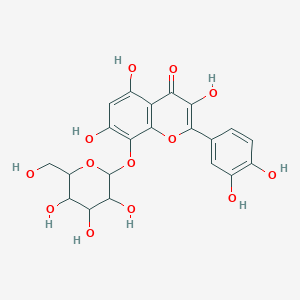
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)
![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13393417.png)
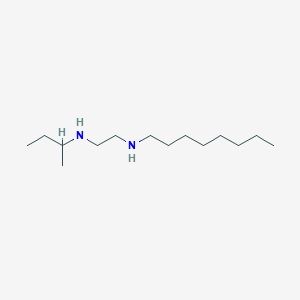
![N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13393428.png)
![6-[[Amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13393436.png)
![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate](/img/structure/B13393439.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13393443.png)
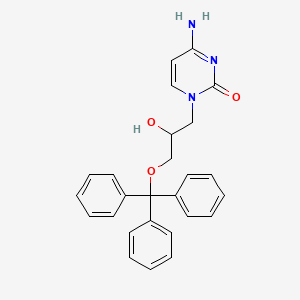
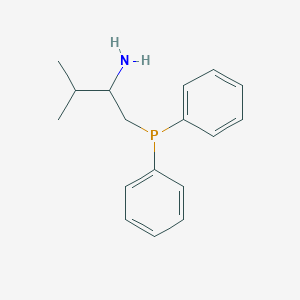
![1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393476.png)
